Monoundecyl Phthalate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H27O4- |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-undecoxycarbonylbenzoate |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-12-15-23-19(22)17-14-11-10-13-16(17)18(20)21/h10-11,13-14H,2-9,12,15H2,1H3,(H,20,21)/p-1 |
InChI Key |
CAZKHBNCZSWFFM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Formation Mechanisms of Monoundecyl Phthalate
Esterification Pathways for Phthalate (B1215562) Monoester Synthesis
The primary industrial route to phthalate esters, including monoesters like monoundecyl phthalate, is the esterification of phthalic anhydride (B1165640) with a corresponding alcohol—in this case, undecanol (B1663989). The process is a two-step reaction. The first, rapid step involves the alcoholysis of the anhydride ring to form the monoester, this compound. A second, slower esterification step can then occur to produce the diester, diundecyl phthalate. wikipedia.org
Common catalytic approaches include:
Acid Catalysis : Strong acids like concentrated sulfuric acid or methanesulfonic acid have traditionally been used. researchgate.netgoogle.com They protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, issues with corrosion and complex post-reaction workups have led to the exploration of alternatives. google.com
Lewis Acid Catalysis : Lewis acids such as iron(III) chloride (FeCl₃) can be used to catalyze the nucleophilic addition of alcohols to phthalic anhydride. researchgate.net
Solid Acid Catalysts : To simplify catalyst separation and improve reusability, solid acid catalysts like zeolites (e.g., H-beta zeolite) are effective. kuleuven.befrontiersin.org These materials provide acidic sites on a solid support, facilitating the esterification in a heterogeneous system.
The table below summarizes various catalysts used in the synthesis of phthalate esters.
| Catalyst Type | Specific Example(s) | Key Characteristics |
| Homogeneous Acid | Concentrated Sulfuric Acid, Methanesulfonic Acid | High catalytic activity, allows for lower reaction temperatures, but can be corrosive and difficult to separate. researchgate.netgoogle.com |
| Lewis Acid | Iron(III) Chloride (FeCl₃) | Promotes nucleophilic addition of alcohols to phthalic anhydride. researchgate.net |
| Heterogeneous (Solid) Acid | H-beta Zeolite | Highly efficient and recyclable, used for hydrolysis of ester bonds and can be applied in synthesis. kuleuven.befrontiersin.org |
| Composite Catalysts | Weak acid with co-catalysts | Aims to achieve the catalytic effect of strong acids while overcoming defects like corrosion and simplifying separation. google.com |
This table is interactive and can be sorted by column.
The formation of this compound from phthalic anhydride and undecanol is a rapid reaction. The initial alcoholysis of the anhydride is kinetically favored compared to the subsequent esterification of the monoester to the diester. wikipedia.org The hydrolysis (the reverse reaction of esterification) of phthalate esters is known to follow second-order kinetics—first-order with respect to the ester and first-order with respect to the hydroxide (B78521) ion in alkaline conditions. chemrxiv.org
Biosynthetic Pathways and Natural Occurrence of Phthalate Esters
Historically considered purely anthropogenic contaminants, a growing body of evidence confirms that phthalic acid esters (PAEs) are also biosynthesized by a wide range of living organisms. nih.govmdpi.com This suggests that their presence in the environment is not solely due to industrial pollution.
Phthalate esters have been isolated and identified from numerous natural sources, indicating active biosynthetic pathways. While much of the research focuses on more common phthalates like DEHP and DBP, the general capability of organisms to produce these compounds is well-documented.
Plants : PAEs have been identified in the extracts, essential oils, and root exudates of many plant species. Families such as Lamiaceae, Rosaceae, Solanaceae, and Asteraceae are noted for containing various phthalates. nih.gov Specifically, a related compound, n-Butyl undecyl phthalate, has been identified in the mustard plant (Brassica juncea). researchgate.net
Microorganisms : Various bacteria, fungi, and algae have been shown to produce phthalates. nih.govresearchgate.netresearchgate.net Some studies propose that PAEs can be biosynthesized by several algae and fungi via the shikimic acid pathway, which is a major route for the synthesis of aromatic compounds in these organisms. researchgate.net
Marine Organisms : Marine macroalgae, such as Bangia atropurpurea, have been found to synthesize di-(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP). researchgate.net
The following table lists examples of organisms and the types of phthalate esters they have been reported to produce.
| Organism Type | Specific Examples | Phthalates Identified |
| Plants | Prunella vulgaris | Di-n-octyl phthalate, Diethyl phthalate nih.gov |
| Brassica juncea | n-Butyl undecyl phthalate researchgate.net | |
| Algae | Bangia atropurpurea | Di-(2-ethylhexyl) phthalate, Di-n-butyl phthalate researchgate.net |
| Fungi | Fusarium oxysporum | Bis-(2-ethylhexyl) phthalate, Dibutyl phthalate researchgate.net |
| Bacteria | General findings | Various phthalate esters nih.govresearchgate.net |
This table is interactive and can be sorted by column.
The natural production of phthalate esters by organisms is not without purpose; these compounds often exhibit biological activities that provide a competitive advantage. nih.govmdpi.com The ecological roles of these biosynthesized phthalates are an active area of research.
Key ecological functions include:
Allelopathy : Some plants and microorganisms release PAEs into the environment to inhibit the growth of competing organisms. This chemical interference, known as allelopathy, can help a species dominate its habitat. nih.gov
Antimicrobial Activity : Naturally derived phthalates have been shown to possess antimicrobial properties, defending the producing organism against pathogenic bacteria and fungi. nih.govmdpi.com
Insecticidal Properties : Certain phthalates act as natural insecticides, protecting plants from insect herbivores. nih.gov
These findings indicate that phthalates function as biologically active substances that can mediate interactions between organisms and their environment, enhancing their ability to cope with biotic and abiotic stress. nih.govmdpi.com The presence of synthetic PAEs in the ecosystem could potentially disrupt these natural metabolic and signaling processes. nih.gov
Biotransformation Pathways of Monoundecyl Phthalate and Precursor Diesters
Hydrolytic and Oxidative Metabolism of Phthalate (B1215562) Diesters to Monoesters
The initial and primary step in the metabolism of phthalate diesters in biological systems is the hydrolysis of one of the two ester bonds. nih.gov This reaction is catalyzed by various non-specific enzymes, such as carboxylesterases and lipases, which are present in the body. mdpi.commdpi.com This biotransformation converts the parent diester into its corresponding monoester metabolite, which is often considered more biologically active than the parent compound. nih.govmdpi.com For instance, di(2-ethylhexyl) phthalate (DEHP) is metabolized to mono-(2-ethylhexyl) phthalate (MEHP). nih.gov
Following hydrolysis, the resulting monoester can undergo further metabolic changes through Phase I oxidative reactions. mdpi.com For high-molecular-weight phthalates in particular, the predominant metabolic pathway involves this initial hydrolysis to a monoester, which is then followed by oxidation of the alkyl side chain. nih.gov The monoester can also be conjugated in Phase II reactions, such as glucuronidation, which increases water solubility and facilitates excretion from the body, primarily through urine. mdpi.comnih.gov The extent of glucuronidation can vary depending on the specific monoester; for more lipophilic monoesters, a smaller fraction is excreted as the free monoester compared to the conjugated form. nih.gov While short-chain phthalates are readily hydrolyzed and excreted, long-chain phthalates like DUP undergo more extensive biological processing, including oxidation and hydroxylation, before elimination. mdpi.com
Identification and Characterization of Specific Oxidative Metabolites of Diundecyl Phthalate
To identify specific biomarkers for assessing human exposure to diundecyl phthalate (DUP), its in vitro metabolism has been investigated using human liver microsomes. nih.govnih.govcncb.ac.cn These studies have successfully identified and confirmed the structures of four key metabolites derived from DUP. The general metabolic pathway for high molecular weight phthalates involves the initial formation of a hydrolytic monoester, which then undergoes Phase I oxidation reactions before urinary excretion. nih.gov
The specific metabolites identified from DUP are:
Mono-undecyl phthalate (MUP)
Mono-hydroxyundecyl phthalate (MHUP)
Mono-oxoundecyl phthalate (MOUP)
Mono-carboxydecyl phthalate (MCDP) nih.govnih.govcncb.ac.cn
In analyses of human urine samples, MHUP and MCDP were detected in over 83% of the samples, suggesting they are significant and potentially useful biomarkers of DUP exposure. nih.govcncb.ac.cn In contrast, MOUP was detected in only 14% of the samples, and the primary monoester, MUP, was not detected at all, indicating it is rapidly metabolized into secondary, oxidized forms. nih.govcncb.ac.cn
Mono-hydroxyundecyl phthalate (MHUP) is a major oxidative metabolite of DUP. nih.govnih.gov Its formation follows the initial hydrolysis of DUP to MUP. Subsequently, the undecyl side chain of MUP is hydroxylated. This oxidation is a Phase I metabolic reaction, likely catalyzed by cytochrome P450 enzymes. The presence of MHUP in the vast majority of human urine samples tested underscores its importance as a stable and detectable biomarker of DUP exposure. nih.govcncb.ac.cn
Mono-oxoundecyl phthalate (MOUP) is another secondary metabolite formed through the oxidation of the MUP side chain. nih.govnih.gov This pathway involves the oxidation of a hydroxyl group (as seen in MHUP) to a keto group. The relatively low detection frequency of MOUP in human urine samples (14%) suggests that it may be a minor metabolite or a transient intermediate that is quickly converted to other forms. nih.govcncb.ac.cn
Mono-carboxydecyl phthalate (MCDP) is formed through further oxidation of the alkyl side chain of MUP. nih.govnih.gov This process involves the oxidation of a terminal methyl group or the cleavage of the alkyl chain, resulting in a carboxylic acid functional group and a shortened (decyl) side chain. Like MHUP, MCDP was detected in over 83% of human urine samples, with a median concentration higher than that of MHUP, indicating it is a major and persistent metabolite of DUP. nih.govcncb.ac.cn This makes MCDP a strong candidate for biomonitoring of DUP exposure. nih.govnih.gov
| Metabolite | Detection Frequency (%) | Median Concentration (ng/mL) |
|---|---|---|
| Mono-undecyl Phthalate (MUP) | 0% | Not Detected |
| Mono-hydroxyundecyl Phthalate (MHUP) | >83% | 0.21 |
| Mono-oxoundecyl Phthalate (MOUP) | 14% | Not Reported |
| Mono-carboxydecyl Phthalate (MCDP) | >83% | 0.36 |
Microbial and Fungal Biotransformation of Phthalate Esters in Environmental Systems
In environmental systems, microorganisms play a crucial role in the degradation of phthalate esters. nih.gov Both bacteria and fungi are capable of metabolizing these compounds, using them as a source of carbon for growth. oup.com The general microbial metabolism pathway for phthalate esters involves an initial biotransformation of the diester to its monoester form, which is then further converted to phthalic acid. nih.gov Phthalic acid serves as a central intermediate that can be completely mineralized to carbon dioxide and water. nih.gov Fungal degradation of phthalates, in particular, has been identified as an environmentally significant pathway for the breakdown of these plastic additives. nih.govnih.gov
The key step in the microbial degradation of phthalate esters is de-esterification, which is the enzymatic removal of the alkyl side chains from the phthalic acid backbone. nih.gov This process can occur through two primary mechanisms: hydrolytic cleavage and oxidative O-dealkylation. nih.govnih.gov
Hydrolytic Cleavage: This is the most common de-esterification pathway reported for both bacteria and fungi. nih.gov It involves the sequential enzymatic hydrolysis of the ester bonds, catalyzed by esterases or lipases. The diester is first hydrolyzed to the corresponding monoester, which is then hydrolyzed to phthalic acid. nih.govcore.ac.uk This pathway is effective for phthalates with shorter alkyl chains. core.ac.uk
Oxidative O-Dealkylation: This mechanism represents an alternative to direct hydrolysis and is catalyzed by cytochrome P450 monooxygenases. nih.govnih.gov In this pathway, the enzyme hydroxylates the carbon atom adjacent to the ester's oxygen atom, forming an unstable hemiacetal-like intermediate. This intermediate then spontaneously breaks down to yield the carboxylic acid (phthalic acid monoester) and an aldehyde. nih.govnih.govresearchgate.net This oxidative cleavage is considered an important biotransformation step, particularly in fungal metabolism of phthalates. nih.govmicrobiologyresearch.org
The involvement of cytochrome P450 enzymes highlights a prominent role for oxidative reactions in the initial breakdown of phthalate esters in some microorganisms, complementing the more traditionally recognized hydrolytic pathways. nih.govmicrobiologyresearch.org
Species-Specific Biochemical Reaction Steps in Phthalate Catabolism
The catabolism of diundecyl phthalate (DUP), a high molecular weight phthalate ester, is initiated by a hydrolytic reaction that cleaves one of the ester linkages, resulting in the formation of Monoundecyl Phthalate (MUP) and an undecyl alcohol molecule. This initial step is a crucial activation process, as the monoester metabolite is often considered the more biologically active form. Following its formation, MUP undergoes further biotransformation, primarily through oxidative pathways, before it can be efficiently eliminated from the body.
The metabolism of high molecular weight phthalates such as DUP generally involves the formation of hydrolytic monoesters, which then undergo Phase I oxidative reactions and/or Phase II conjugation reactions prior to urinary excretion. In vitro studies using human liver microsomes have identified several key oxidative metabolites of DUP. These include mono-hydroxyundecyl phthalate (MHUP), mono-oxoundecyl phthalate (MOUP), and mono-carboxydecyl phthalate (MCDP). This indicates that the undecyl side chain of MUP is a primary target for enzymatic oxidation.
Significant species-specific differences have been observed in the metabolic pathways of other phthalates, which are likely to be relevant for the catabolism of MUP. A notable distinction exists in the preferred conjugation pathways between primates and rodents for some phthalates. nih.gov For instance, in the metabolism of di(2-ethylhexyl) phthalate (DEHP), primates, including humans and monkeys, tend to favor glucuronidation of the monoester metabolite. nih.gov In this process, UDP-glucuronosyltransferase enzymes catalyze the attachment of a glucuronic acid moiety to the monoester, increasing its water solubility and facilitating its excretion. nih.gov
In contrast, rats appear to have a limited capacity for glucuronidating certain phthalate monoesters. nih.gov Instead, their primary metabolic route involves more extensive oxidation of the alkyl side chain, leading to the formation of various ketone and carboxylate derivatives. nih.gov This suggests that in rats, the catabolism of MUP would likely proceed predominantly through the formation of oxidative metabolites like MHUP, MOUP, and MCDP, with minimal contribution from glucuronide conjugation. While direct comparative studies on MUP metabolism across a wide range of species are limited, the established patterns of species-specific phthalate metabolism provide a framework for predicting its likely biotransformation routes.
Table 1: Predicted Species-Specific Biotransformation Pathways of this compound
| Species | Primary Initial Reaction | Primary Phase I Reactions | Primary Phase II Reaction | Key Metabolites |
| Human | Hydrolysis of Diundecyl Phthalate | Oxidation (Hydroxylation, Oxidation to Ketone/Carboxylic Acid) | Glucuronidation | This compound (MUP), Mono-hydroxyundecyl phthalate (MHUP), Mono-oxoundecyl phthalate (MOUP), Mono-carboxydecyl phthalate (MCDP), MUP-glucuronide |
| Monkey | Hydrolysis of Diundecyl Phthalate | Oxidation (Hydroxylation, Oxidation to Ketone/Carboxylic Acid) | Glucuronidation | MUP, MHUP, MOUP, MCDP, MUP-glucuronide |
| Rat | Hydrolysis of Diundecyl Phthalate | Extensive Oxidation (Hydroxylation, Oxidation to Ketone/Carboxylic Acid) | Limited Glucuronidation | MUP, MHUP, MOUP, MCDP |
Note: This table is based on general patterns of phthalate metabolism and specific metabolites identified for Diundecyl Phthalate. Direct comparative metabolic studies for this compound across these species are not extensively available.
Toxicokinetics and Elimination Dynamics in Biological Systems
The toxicokinetics of this compound (MUP) are intrinsically linked to the absorption, distribution, metabolism, and excretion of its parent compound, diundecyl phthalate (DUP). Phthalate esters are generally well-absorbed from the gastrointestinal tract following oral administration. nih.gov For longer-chain phthalates like DUP, a significant portion of the initial hydrolysis to the monoester, MUP, occurs in the digestive tract prior to absorption. nih.gov
Once absorbed, phthalate monoesters are distributed throughout the body, with the liver being the primary organ for initial uptake and subsequent metabolism. nih.gov The clearance of phthalates from the body is generally rapid, and they exhibit a low potential for bioaccumulation. nih.gov The primary route of elimination for phthalates and their metabolites is through urinary excretion. nih.gov Some phthalate esters may also be excreted in the bile, potentially undergoing enterohepatic circulation. nih.gov
Due to the lack of direct data for this compound, the following table presents toxicokinetic parameters for other relevant long-chain phthalate monoesters to provide a comparative context.
Table 2: Toxicokinetic Parameters of Selected Long-Chain Phthalate Monoesters
| Compound | Species | Parameter | Value | Reference |
| Mono(2-ethylhexyl) phthalate (MEHP) | Human | Elimination Half-Life | ~12 hours | researchgate.net |
| Mono-isononyl phthalate (MINP) | Human | Elimination Half-Life | Longer than short-chain phthalates | frontiersin.org |
| Mono-(2-propylheptyl) phthalate (MPHP) | Human | Venous Blood Concentration | Influenced by plasma protein binding | nih.gov |
| Monoisodecyl phthalate (MiDP) | Rat | Urinary Excretion | Detected as a minor metabolite, with oxidative metabolites being more abundant |
Note: This table provides data for phthalate monoesters structurally related to this compound to illustrate the general toxicokinetic properties of this class of compounds. Specific toxicokinetic data for this compound is currently unavailable.
Environmental Fate and Transport Mechanisms of Monoundecyl Phthalate Precursors and Analogs
Environmental Distribution and Partitioning in Aquatic and Terrestrial Compartments
High molecular weight phthalates are ubiquitous environmental contaminants due to their extensive use as plasticizers. iwaponline.com Their release into the environment can occur at various stages of their life cycle, including manufacturing, use, and disposal of plastic products. nih.gov Once in the environment, their distribution is governed by partitioning processes between water, soil, sediment, and air.
Due to their hydrophobic nature, these compounds have a strong tendency to adsorb to organic matter in soil and sediment. researchgate.netfrontiersin.org This leads to their accumulation in these compartments, making them significant reservoirs for phthalates in the environment. researchgate.netmdpi.com The concentration of high molecular weight phthalates is often found to be higher in sediments than in the overlying water column. mdpi.comresearchgate.net
The partitioning of high molecular weight phthalates between sediment and water is a critical process influencing their fate and bioavailability. The octanol-water partition coefficient (Kow) is a key parameter in predicting this behavior; a higher Kow value indicates a greater tendency for the compound to associate with organic matter in sediment. researchgate.net For instance, Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely studied high molecular weight phthalate, has a high log Kow, leading to its significant accumulation in sediments. researchgate.net
The dynamic equilibrium between the sediment and water phases means that sediments can act as both a sink and a source of phthalates. Changes in environmental conditions, such as temperature and water flow, can lead to the release of phthalates from the sediment back into the water column, a process known as resuspension.
The sorption of high molecular weight phthalates to organic matter is a primary mechanism controlling their mobility and bioavailability in both aquatic and terrestrial systems. researchgate.net Soil organic matter (SOM) and sediment organic carbon are the main sorbents for these compounds. mdpi.com The strength of this sorption is influenced by the characteristics of both the phthalate and the organic matter.
Studies have shown that the sorption of phthalate esters is positively correlated with their hydrophobicity and the organic carbon content of the soil or sediment. nih.gov The chemical composition of the organic matter also plays a role; for example, more condensed and aromatic organic matter may exhibit stronger sorption capacities. nih.gov This strong sorption reduces the concentration of phthalates in the aqueous phase, thereby limiting their transport by water but increasing their persistence in the solid phase.
Biodegradation Kinetics and Pathways in Environmental Media
Biodegradation is a major pathway for the removal of phthalates from the environment. nih.govresearchgate.net A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade phthalates under different environmental conditions. nih.govresearchgate.net The rate and extent of biodegradation are dependent on the chemical structure of the phthalate and various environmental factors.
Generally, the biodegradability of phthalates decreases with increasing length of the alkyl side chain. researchgate.net Therefore, high molecular weight phthalates like the precursors to monoundecyl phthalate are typically more resistant to biodegradation than their lower molecular weight counterparts. mst.dk The initial step in the biodegradation of dialkyl phthalates is the hydrolysis of the ester bonds to form a monoalkyl phthalate and an alcohol. nih.govkaydiandesign.com This is followed by the degradation of the phthalic acid backbone. nih.gov
Phthalate degradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.gov Aerobic biodegradation is generally considered the primary and more rapid process for phthalate mineralization in the environment. researchgate.netnih.gov Under aerobic conditions, the degradation pathway often involves dioxygenase enzymes that initiate the cleavage of the aromatic ring. researchgate.net
Anaerobic degradation of phthalates is also a significant process, particularly in environments such as sediments and landfills. researchgate.net The initial steps are similar to aerobic degradation, involving the hydrolysis of the ester linkages. researchgate.net However, the subsequent breakdown of the phthalic acid ring proceeds through different enzymatic pathways in the absence of oxygen. researchgate.net While anaerobic degradation is possible, it is often slower than aerobic degradation. researchgate.net
Table 1: Comparison of Aerobic and Anaerobic Degradation Half-Lives for Selected Phthalates
| Phthalate | Aerobic Half-Life (days) | Anaerobic Half-Life (days) |
|---|---|---|
| Diethyl Phthalate (DEP) | 2.5 | 33.6 |
| Di-n-butyl Phthalate (DBP) | 2.9 | 14.4 |
| Di-(2-ethylhexyl) Phthalate (DEHP) | 14.8 | 34.7 |
Data compiled from a study on river sediment. researchgate.net
Several environmental factors can influence the rate of phthalate biodegradation. These include temperature, pH, nutrient availability, and the presence of other organic compounds. nih.govnih.gov Microbial activity is generally optimal within a specific range of temperature and pH. nih.govnih.gov For instance, one study found that the maximum degradation of certain phthalates by Gordonia sp. was achieved at a pH of 7.0 and a temperature of 30°C. nih.gov
The presence of a suitable microbial community is also crucial. The rate of degradation can be enhanced in environments where microorganisms have been previously exposed to and have adapted to degrade phthalates.
Bioavailability and Potential for Bioaccumulation in Biota
The bioavailability of high molecular weight phthalates, or the fraction that is available for uptake by living organisms, is largely controlled by their strong sorption to soil and sediment. sfu.ca This sorption reduces their concentration in the water, thereby limiting their uptake by aquatic organisms. sfu.ca
Despite their high hydrophobicity, which would suggest a high potential for bioaccumulation, studies have shown that the bioaccumulation of high molecular weight phthalates in aquatic food webs is generally limited. sfu.caresearchgate.net This is attributed to the ability of many organisms, particularly vertebrates, to metabolize these compounds. mst.dk
Metabolic transformation of phthalates within organisms can lead to their excretion, thus preventing their accumulation to high levels in tissues. sfu.ca As a result, biomagnification, the process where the concentration of a substance increases in organisms at successively higher levels in a food chain, is generally not observed for high molecular weight phthalates. sfu.caresearchgate.net In fact, some studies have even reported trophic dilution, where concentrations decrease at higher trophic levels. researchgate.netepa.gov
Table 2: Bioconcentration and Bioaccumulation Factors for Selected Phthalates
| Phthalate | Log Kow | Log BCF (Bioconcentration Factor) | Log BAF (Bioaccumulation Factor) |
|---|---|---|---|
| Dimethyl Phthalate (DMP) | 1.61 | 1.78 ± 0.86 | -0.10 ± 0.26 |
| Diethyl Phthalate (DEP) | 2.42 | - | - |
| Di-n-butyl Phthalate (DBP) | 4.57 | 4.13 ± 1.23 | 3.04 ± 0.64 |
| Butyl Benzyl (B1604629) Phthalate (BBP) | 4.91 | - | - |
| Di(2-ethylhexyl) Phthalate (DEHP) | 7.5 | - | - |
Data from a study on Lake Taihu, China. BCF for phytoplankton and BAF for zooplankton. nih.gov
Biotransformation as a Mitigating Factor for Bioaccumulation Potential
The potential for a chemical to bioaccumulate in an organism is significantly influenced by the organism's ability to metabolize and eliminate it. For phthalate esters, biotransformation is a critical mitigating factor that generally limits their bioaccumulation, particularly for HMW phthalates.
Laboratory and field studies have demonstrated that the bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) of phthalate esters are often lower than what would be predicted based solely on their lipid-water partitioning properties (Kow) sfu.caresearchgate.net. This discrepancy is largely attributed to metabolic transformation sfu.ca. The primary metabolic pathway for phthalate diesters in organisms involves a two-step process:
Hydrolysis to Monoesters: The initial step is the hydrolysis of the phthalate diester to its corresponding monoester metabolite. For example, DIDP is biodegraded into monoisodecyl phthalate (MIDP) and isodecanol epa.gov. This reaction is catalyzed by lipase and esterase enzymes mdpi.com.
Further Degradation: The monoester can be further metabolized to phthalic acid, which can then be completely mineralized to carbon dioxide and water under aerobic conditions epa.govnih.gov.
Trophic Transfer and Metabolite Dynamics in Ecological Food Webs
Trophic transfer describes the movement of contaminants through a food web. While persistent organic pollutants like PCBs tend to biomagnify (i.e., their concentrations increase at successively higher trophic levels), most phthalate esters, especially HMW analogs, exhibit the opposite behavior: trophic dilution sfu.caresearchgate.net.
Trophic Dilution: Research on aquatic food webs indicates that HMW phthalates like DEHP and Di-n-octyl phthalate (DnOP) show a statistically significant drop in lipid-equivalent concentrations with increasing trophic position sfu.ca. This phenomenon, known as trophic dilution, occurs because organisms at higher trophic levels metabolize the phthalates more efficiently than they accumulate them from their diet sfu.caresearchgate.net. The rate of metabolic transformation generally increases with trophic level, leading to lower concentrations in predators compared to their prey sfu.caresearchgate.net. For example, studies in urban riverine food webs have documented trophic dilution (Trophic Magnification Factor < 1) for phthalates, in contrast to the biomagnification observed for PCBs researchgate.net.
Metabolite Dynamics: The metabolites of phthalates, such as their monoesters, are also part of the dynamic system. While the parent compounds are metabolized, the resulting monoesters can be detected in tissues. However, investigations into the fate of these metabolites across the food web have found that their levels are not significantly correlated with trophic level, or they also undergo trophic dilution researchgate.net. The rapid metabolism and excretion of these more polar metabolites prevent their significant transfer up the food chain.
The table below summarizes the trophic transfer behavior of various phthalate esters in environmental studies.
| Phthalate Ester | Abbreviation | Trophic Transfer Behavior | Food Web Context |
| Di-(2-ethylhexyl) phthalate | DEHP | Trophic Dilution / Potential Biomagnification | Generally shows trophic dilution in aquatic food webs sfu.caresearchgate.net. One study in a mangrove food web noted potential biomagnification nih.govecnu.edu.cn. |
| Butyl benzyl phthalate | BBP | Potential Biomagnification | Observed in a mangrove food web study nih.govecnu.edu.cn. |
| Di-n-octyl phthalate | DnOP | Trophic Dilution | Observed in aquatic food webs sfu.ca. |
| Dimethyl phthalate | DMP | Trophic Dilution | Marked trophic dilution observed in a mangrove food web nih.govecnu.edu.cn. |
| Diethyl phthalate | DEP | Trophic Dilution | Marked trophic dilution observed in a mangrove food web nih.govecnu.edu.cn. |
Sources and Release Pathways into the Environment
This compound and its analogs are not naturally occurring; they are synthetic chemicals used extensively in industrial and consumer applications. Their ubiquitous presence in the environment stems from their widespread use and their physical, rather than chemical, incorporation into polymer matrices mdpi.comnih.gov.
Primary Sources: The main application of HMW phthalates is as plasticizers to impart flexibility, durability, and transparency to polyvinyl chloride (PVC) plastic wikipedia.orgnih.gov. Key sources include:
Building and Construction Materials: PVC flooring, wall coverings, roofing membranes, and electrical cable insulation bcerp.orgnih.gov.
Consumer Products: Children's toys, clothing (e.g., raincoats), household furnishings, and food packaging materials bcerp.orgnih.govnih.gov.
Automotive Applications: Interior components such as dashboards and upholstery.
Medical Devices: Intravenous (IV) bags and tubing, respiratory tubing, and gloves wikipedia.orgbcerp.org.
Agricultural Plastics: Plastic films used for mulching and in greenhouses can release phthalates into the soil mdpi.commdpi.com.
Personal Care Products: While less common for HMW phthalates, some phthalates are used as solvents and fragrance carriers in cosmetics, lotions, and shampoos bcerp.orgnih.gov.
Release Pathways: Because phthalates are not chemically bonded to the plastic, they can be released into the environment throughout the entire lifecycle of a product—from manufacturing to use and disposal mdpi.comnih.gov. The primary release pathways are:
Leaching: The migration of phthalates from a plastic product into a liquid that is in contact with it. This is a major pathway for the contamination of food from packaging and water from PVC pipes bcerp.orgnih.gov.
Migration and Abrasion: The physical transfer and wearing off of phthalates from a product's surface, contributing to their accumulation in indoor dust mdpi.comwikipedia.org. House dust is recognized as a significant reservoir of phthalates bcerp.org.
Off-gassing (Volatilization): The slow release of phthalate vapors from materials into the air, which is a key source of indoor air contamination nih.gov.
Environmental Disposal: Improper disposal of plastic waste in landfills or natural environments leads to the long-term release of phthalates into soil and water as the plastic degrades mdpi.commdpi.com. Agricultural use of sewage sludge as fertilizer can also introduce phthalates into soil environments mdpi.com.
Once released, these chemicals can enter various environmental compartments, including air, water, soil, and sediment, where they become available for uptake by organisms mdpi.commdpi.com.
Advanced Research Directions and Emerging Methodologies in Monoundecyl Phthalate Studies
Development of Novel Analytical Approaches for Trace Level Detection and Isomer Differentiation
The accurate quantification of monoundecyl phthalate (B1215562) in various environmental matrices, such as water, soil, and biota, is crucial for exposure and risk assessment. However, its presence at trace levels (ng/L to µg/L) necessitates highly sensitive and selective analytical methods. nih.gov Recent advancements focus on enhancing detection limits, improving sample preparation, and distinguishing between structurally similar isomers, which can exhibit different toxicological properties.
Emerging methodologies often couple advanced sample preparation techniques with high-resolution chromatography and mass spectrometry. Magnetic solid-phase extraction (MSPE) using functionalized magnetic nanoparticles, for instance, has been shown to be an effective method for pre-concentrating phthalates from environmental water samples. nih.gov This technique allows for the efficient enrichment of target analytes, leading to lower detection limits. nih.gov Following extraction, techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for separation and quantification. nih.govgovst.edugovst.edu Stir bar sorptive extraction (SBSE) followed by liquid desorption and large volume injection GC-MS is another powerful approach for the ultra-trace analysis of phthalates in drinking water, achieving detection limits in the low ng/L range. nih.gov
A significant challenge in phthalate analysis is the differentiation of isomers. Phthalate isomers can be structurally very similar, making them difficult to separate using conventional chromatographic techniques alone. High-resolution ion mobility-mass spectrometry (IMS-MS) is an emerging technique that addresses this challenge. IMS adds another dimension of separation based on the size, shape, and charge of the ion, allowing for the differentiation of isomers that may co-elute chromatographically. The use of multi-pass cyclic ion mobility, in particular, enhances the resolving power, enabling baseline separation of different phthalate isomers.
| Analytical Technique | Sample Preparation | Sample Matrix | Reported Limits of Detection (LODs) |
|---|---|---|---|
| HPLC-PDA | Solid-Phase Extraction (SPE) | Bottled Water | 0.015 - 0.038 µg/L mdpi.com |
| GC-MS | Solid-Phase Extraction (SPE) | Whole Milk | 0.06 - 0.36 µg/kg nih.gov |
| HPLC | Magnetic Solid-Phase Extraction (MSPE) | Environmental Water | 0.26 - 0.45 µg/L nih.gov |
| GC-MS | Stir Bar Sorptive Extraction (SBSE) | Drinking Water | 3 - 40 ng/L nih.gov |
In Silico Modeling for Environmental Fate Prediction and Ecotoxicity Assessment
In silico, or computational, modeling has become an indispensable tool in environmental science, offering a cost-effective and rapid means to predict the environmental fate and potential toxicity of chemicals like monoundecyl phthalate. researchgate.net These models use the physicochemical properties and molecular structure of a compound to estimate its behavior and biological activity, reducing the need for extensive and time-consuming laboratory experiments.
Quantitative Structure-Activity Relationship (QSAR) models are widely used to predict the ecotoxicity of phthalates. dntb.gov.ua QSARs establish a mathematical relationship between the structural properties of a chemical and its biological activity. For phthalates, these models can predict endpoints such as endocrine disruption potential, developmental toxicity, and carcinogenicity. researchgate.netnih.gov By inputting the structure of this compound, researchers can estimate its potential hazards before conducting in vitro or in vivo studies.
Molecular docking is another powerful in silico technique used to understand the mechanisms of toxicity. This method simulates the interaction between a chemical (ligand) and a biological target, such as a protein or receptor. For example, studies have used molecular docking to model the interaction of phthalate metabolites with hydrolase enzymes, providing insights into their biodegradation pathways. nih.gov This approach can elucidate how this compound might bind to key biological molecules, helping to predict its potential for endocrine disruption or other adverse effects. nih.gov
For predicting environmental fate, models consider factors like a compound's water solubility, vapor pressure, and octanol-water partition coefficient to estimate its distribution in air, water, and soil. rsc.orgresearchgate.net These models help predict whether this compound is likely to persist in the environment, bioaccumulate in organisms, or undergo degradation. rsc.org
| Model Type | Purpose | Application for this compound |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicts toxicity and biological activity based on chemical structure. dntb.gov.ua | Estimation of potential endocrine-disrupting activity, carcinogenicity, and other toxicological endpoints. |
| Molecular Docking | Simulates the binding of a molecule to a biological target (e.g., a receptor or enzyme). nih.gov | Investigating the mechanism of toxicity by predicting interactions with nuclear receptors; understanding biodegradation by modeling interactions with microbial enzymes. nih.gov |
| Physiologically Based Toxicokinetic (PBTK) Models | Predicts the absorption, distribution, metabolism, and excretion (ADME) of a chemical in an organism. mdpi.com | Estimating internal dose concentrations in different tissues following external exposure, helping to link exposure to potential health effects. |
| Multimedia Environmental Models | Predicts the distribution and transport of a chemical in various environmental compartments (air, water, soil, sediment). mdpi.com | Forecasting the environmental fate, persistence, and potential for long-range transport of the compound. |
Integrated Approaches for Understanding Phthalate Ester Biogeochemical Cycles
Understanding the complete lifecycle of this compound in the environment—its sources, transport, transformation, and ultimate fate—requires an integrated approach that combines field observations, laboratory experiments, and modeling. The biogeochemical cycle of phthalates is complex, involving both abiotic processes like hydrolysis and photodecomposition, and biotic processes, primarily microbial degradation. rsc.org
Microbial degradation is considered the major route for the breakdown of phthalate esters in the environment. rsc.orgresearchgate.net Bacteria, in particular, play a critical role in this process. nih.gov The degradation typically begins with the hydrolysis of the diester to a monoester (e.g., this compound) and then to phthalic acid, which is subsequently mineralized. nih.govnih.gov Researchers are isolating and characterizing microbial strains capable of degrading various phthalates to understand the specific enzymes and metabolic pathways involved. nih.govnih.gov Multi-omics approaches, including genomics, transcriptomics, and proteomics, are being used to gain molecular insights into the catabolic machinery of these microorganisms. nih.gov
Integrated studies combine data on the physical and chemical properties of this compound with knowledge of its microbial degradation pathways to create comprehensive environmental fate models. rsc.org These models help to explain how factors such as soil type, organic matter content, pH, and microbial community composition influence the persistence and transport of the compound in different ecosystems. researchgate.netnih.gov This holistic view is essential for predicting environmental concentrations and potential exposure pathways for both ecosystems and humans. nih.gov
Scientific Frameworks for Cumulative Environmental Risk Assessment of Phthalate Mixtures
Humans and ecosystems are rarely exposed to a single chemical in isolation. Instead, they are exposed to complex mixtures of compounds, including multiple phthalate esters. acs.orgnih.gov Recognizing this reality, regulatory bodies and scientific communities are moving from single-substance risk assessments to cumulative risk assessment (CRA) frameworks. acs.orgnih.gov A CRA evaluates the combined risk from simultaneous exposure to multiple chemical and non-chemical stressors. canada.ca
For phthalates, CRA is particularly relevant as many of them share common mechanisms of toxicity. nih.govepa.gov The National Academy of Sciences (NAS) has recommended that phthalates be grouped for cumulative risk assessment based on common adverse outcomes rather than solely on structural similarity. nih.govepa.gov
The Hazard Index (HI) is a common approach used in CRA. canada.ca This method assumes dose addition, meaning the combined effect of the mixture can be estimated by summing the doses of the individual components, often weighted by their relative potencies. acs.org An HI value below a certain threshold (typically 1.0) suggests that the cumulative exposure is unlikely to pose a significant health risk. This framework requires robust data on the toxicity of individual phthalates and reliable exposure estimates for the mixture components. canada.ca Developing these frameworks involves integrating exposure science, toxicology, and statistical modeling to provide a more realistic and health-protective assessment of the risks posed by phthalate mixtures containing compounds like this compound. acs.orgnih.gov
| Component | Description | Relevance to Phthalate Mixtures |
|---|---|---|
| Problem Formulation & Scoping | Defining the scope, goals, and context of the assessment, including the population of concern and the relevant stressors. | Identifying the specific phthalates in the mixture (e.g., including this compound), the relevant exposure pathways, and the health outcomes to be assessed. nih.gov |
| Hazard Identification | Identifying chemicals that cause common adverse health effects. | Grouping phthalates based on shared mechanisms of action or common adverse outcomes. nih.govepa.gov |
| Dose-Response Assessment | Characterizing the relationship between the dose of each chemical and the incidence of the adverse effect. | Establishing points of departure (e.g., No Observed Adverse Effect Levels) and relative potency factors for each phthalate in the mixture. acs.org |
| Exposure Assessment | Quantifying the co-exposure to multiple chemicals from all relevant sources and routes. | Using biomonitoring data and exposure modeling to determine the combined exposure levels to the phthalate mixture in the target population. researchgate.net |
| Risk Characterization | Integrating the dose-response and exposure assessments to estimate the overall risk. | Calculating a Hazard Index (HI) or Margin of Exposure (MOE) for the mixture to determine if the combined exposure poses a potential health risk. nih.govcanada.ca |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
